N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine
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Overview
Description
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine is a chemical compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a sulfonyl group attached to a glycine-alanine dipeptide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycyl-L-alanine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Methylbenzenesulfonyl chloride is reacted with glycyl-L-alanine in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylbenzene-1-sulfonyl)alanine
- N-(4-Bromobenzene-1-sulfonyl)glycyl-L-alanine
- N-(4-Methylphenyl)sulfonylglycine
Uniqueness
N-(4-Methylbenzene-1-sulfonyl)glycyl-L-alanine is unique due to its specific combination of a sulfonyl group with a glycine-alanine dipeptide This structure imparts distinct chemical properties and biological activities that differentiate it from other similar compounds
Properties
CAS No. |
920323-95-1 |
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Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
(2S)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-8-3-5-10(6-4-8)20(18,19)13-7-11(15)14-9(2)12(16)17/h3-6,9,13H,7H2,1-2H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
JQLYIDJKMMOPPF-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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